(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride: is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is functionalized with an amino group and a methyl group. The presence of the chiral center at the 3-position adds to its complexity and potential for enantioselective interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-chloropropanol with thiourea, under acidic conditions to form the tetrahydrothiophene ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, the tetrahydrothiophene ring can be reacted with ammonia or an amine under suitable conditions.
Oxidation to Form the Dioxide: The sulfur atom in the tetrahydrothiophene ring is oxidized to the dioxide form using oxidizing agents such as hydrogen peroxide or peracids.
Resolution of Enantiomers: The chiral center at the 3-position can be resolved using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.
Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide or sulfoxide.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereoselective processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be exploited in the design of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chiral center allows for specific binding interactions, which can influence the activity of these targets. The sulfur dioxide group can participate in redox reactions, potentially affecting the redox state of the biological environment.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride: The enantiomer of the compound , with similar chemical properties but different biological activities due to its opposite chirality.
3-Amino-3-methyltetrahydrothiophene: Lacks the dioxide group, resulting in different reactivity and applications.
3-Methylthiotetrahydrothiophene 1,1-dioxide: Similar structure but without the amino group, leading to different chemical and biological properties.
Uniqueness
(S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its combination of a chiral center, an amino group, and a sulfur dioxide group. This combination allows for specific interactions in both chemical and biological contexts, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3S)-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5(6)2-3-9(7,8)4-5;/h2-4,6H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTFWVCBUONAOS-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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